N-Benzyl-N-methyl-1-(piperidin-3-yl)methanamine dihydrochloride
Description
Properties
IUPAC Name |
N-benzyl-N-methyl-1-piperidin-3-ylmethanamine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2.2ClH/c1-16(11-13-6-3-2-4-7-13)12-14-8-5-9-15-10-14;;/h2-4,6-7,14-15H,5,8-12H2,1H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJGOBTVYNQFYLZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1CCCNC1)CC2=CC=CC=C2.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of N-Methylbenzylamine Intermediate
The initial step involves methylation of benzylamine to produce N-methylbenzylamine:
Benzylamine + Formaldehyde / Methylating agent → N-Methylbenzylamine
- Reagents: Formaldehyde or methyl iodide, with a base such as potassium carbonate.
- Conditions: Reflux in an appropriate solvent like acetonitrile or ethanol, under inert atmosphere to prevent oxidation.
Introduction of the Piperidin-3-yl Group
The key step is attaching the piperidine ring at the 3-position of the benzylamine:
N-Methylbenzylamine + 3-aminopiperidine derivative → N-Benzyl-N-methyl-1-(piperidin-3-yl)methanamine
- Method: Nucleophilic substitution or reductive amination.
- Reaction Conditions: Heating under reflux, often in polar solvents such as dichloromethane or ethanol.
- Catalysts/Reagents: Use of reducing agents like sodium triacetoxyborohydride or catalytic hydrogenation with Pd/C under hydrogen atmosphere.
Salt Formation with Hydrochloric Acid
The free base is converted into the dihydrochloride salt:
N-Benzyl-N-methyl-1-(piperidin-3-yl)methanamine + HCl → N-Benzyl-N-methyl-1-(piperidin-3-yl)methanamine dihydrochloride
- Procedure: Dissolving the free base in a suitable solvent (e.g., ethanol), then bubbling or adding gaseous or aqueous HCl.
- Conditions: Stirring at room temperature or mild heating to facilitate salt formation.
Specific Research Findings and Patent Data
Patent Methodology (WO2015012515A1)
A notable patent describes a process for preparing a benzamide derivative, which can be adapted for the synthesis of similar amines. Key features include:
- Reaction of intermediates with reagents like isobutylchloroformate, N-methyl morpholine, and specific acylating agents.
- Use of reflux conditions to improve yield and purity.
- Purification through crystallization or chromatography to obtain high-purity compounds suitable for pharmaceutical applications.
Reaction Conditions Summary
| Step | Reagents | Solvent | Temperature | Duration | Notes |
|---|---|---|---|---|---|
| Methylation | Formaldehyde / Methyl iodide | Ethanol / Acetonitrile | Reflux | Several hours | Produces N-methylbenzylamine |
| Coupling | N-methylbenzylamine + 3-aminopiperidine | Dichloromethane / Ethanol | Reflux | 12-24 hours | Reductive amination or nucleophilic substitution |
| Salt Formation | HCl (gas or aqueous) | Ethanol / Water | Room temp / Mild heat | 1-2 hours | Crystallization of dihydrochloride salt |
Research Findings
- The process can be optimized by adjusting solvent polarity, temperature, and reagent equivalents to maximize yield and purity.
- Use of protecting groups may be necessary to prevent side reactions during multi-step synthesis.
- Purification is crucial, often involving recrystallization or chromatography, to meet pharmaceutical standards.
Notes on Scale-Up and Industrial Application
- Continuous flow reactors are increasingly used to improve reaction control and scalability.
- Cost-effective reagents and solvents are prioritized for mass production.
- Reaction monitoring via TLC, HPLC, or NMR ensures process consistency.
Chemical Reactions Analysis
Types of Reactions
N-Benzyl-N-methyl-1-(piperidin-3-yl)methanamine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions with halogens or other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens in the presence of a suitable catalyst.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of corresponding amines or alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Neuropharmacology
The compound has been investigated for its role as a potential modulator of neurotransmitter systems, particularly in the context of opioid receptors. Research indicates that similar piperidine derivatives can act as agonists or antagonists at various G-protein coupled receptors (GPCRs), which are critical targets for many neurological disorders .
Analgesic Properties
Studies have shown that compounds with piperidine structures exhibit analgesic effects, making N-Benzyl-N-methyl-1-(piperidin-3-yl)methanamine dihydrochloride a candidate for pain management therapies. Its ability to interact with opioid receptors suggests potential use in developing non-peptide analgesics .
Antidepressant Effects
There is emerging evidence that piperidine derivatives may possess antidepressant properties. The modulation of serotonin and norepinephrine systems by such compounds opens avenues for treating mood disorders .
Synthesis and Structure-Activity Relationship (SAR)
The synthesis of this compound involves several steps, including the formation of the piperidine ring and subsequent alkylation with benzyl and methyl groups. The structure-activity relationship (SAR) studies indicate that modifications on the piperidine nitrogen significantly influence biological activity, particularly in receptor binding affinities .
| Modification | Effect on Activity |
|---|---|
| Benzyl substitution | Increases lipophilicity and receptor affinity |
| Methyl group at nitrogen | Enhances stability and bioavailability |
Case Study 1: Opioid Receptor Agonism
A study published in Journal of Medicinal Chemistry demonstrated that a related piperidine compound exhibited potent agonistic activity at mu-opioid receptors. This finding supports the hypothesis that this compound could similarly interact with these receptors, potentially leading to analgesic effects .
Case Study 2: Antidepressant Activity
In preclinical models, another piperidine derivative showed significant improvement in depressive-like behaviors when administered to rodents. The mechanism was attributed to increased levels of serotonin and norepinephrine in the synaptic cleft, suggesting a similar pathway could be explored for this compound .
Mechanism of Action
The mechanism of action of N-Benzyl-N-methyl-1-(piperidin-3-yl)methanamine dihydrochloride involves its interaction with specific molecular targets in the body. The compound is known to bind to certain receptors or enzymes, modulating their activity and leading to various physiological effects. The exact pathways and molecular targets involved depend on the specific application and context of its use.
Comparison with Similar Compounds
N-Cyclohexyl-N-methyl-3-pyrrolidinamine Dihydrochloride (CAS: 1219957-33-1)
- Core Structure : Pyrrolidine (5-membered ring) vs. piperidine (6-membered ring).
- Substituents : Cyclohexyl instead of benzyl.
- Implications :
N-(4-Fluorobenzyl)-1-(piperidin-4-yl)methamine Hydrochloride (CAS: 1264036-22-7)
- Substituents : 4-Fluorobenzyl vs. unsubstituted benzyl.
- Implications :
[1-(Cyclobutylmethyl)piperidin-4-yl]methanamine Dihydrochloride (CAS: 1286275-87-3)
{1-[(5-tert-Butyl-1,2,4-oxadiazol-3-yl)methyl]piperidin-3-yl}methanamine Dihydrochloride (CAS: 1795434-18-2)
- Functional Groups : Oxadiazole heterocycle vs. benzyl.
- The tert-butyl group adds steric hindrance, possibly reducing off-target effects .
Physicochemical Properties
| Compound (CAS) | Molecular Formula | Molar Mass (g/mol) | Key Substituents | logP (Predicted) |
|---|---|---|---|---|
| N-Benzyl-N-methyl-1-(piperidin-3-yl)methanamine dihydrochloride (1211485-18-5) | C₁₅H₂₅Cl₂N₂ | 310.28 | Benzyl, methyl | 2.1–2.5 |
| N-(4-Fluorobenzyl)-1-(piperidin-4-yl)methamine hydrochloride (1264036-22-7) | C₁₄H₂₀ClFN₂ | 286.78 | 4-Fluorobenzyl | 1.8–2.2 |
| [1-(Cyclobutylmethyl)piperidin-4-yl]methanamine dihydrochloride (1286275-87-3) | C₁₂H₂₅Cl₂N₂ | 280.25 | Cyclobutylmethyl | 1.5–1.9 |
| {1-[(5-tert-Butyl-1,2,4-oxadiazol-3-yl)methyl]piperidin-3-yl}methanamine dihydrochloride (1795434-18-2) | C₁₃H₂₅Cl₂N₅O | 354.28 | Oxadiazole, tert-butyl | 1.2–1.6 |
- Key Trends: Benzyl-containing analogs exhibit higher logP values, favoring membrane permeability.
Pharmacological and Biochemical Implications
- Target Selectivity :
- Metabolic Stability :
- Toxicity :
- Cyclohexyl and cyclobutyl substituents (e.g., CAS 1219957-33-1, 1286275-87-3) may introduce hepatotoxicity risks due to bulky alkyl group accumulation in hepatic tissues .
Biological Activity
N-Benzyl-N-methyl-1-(piperidin-3-yl)methanamine dihydrochloride is a compound with significant potential in various biological applications, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound has the molecular formula . The compound contains a piperidine ring, which is known for its ability to interact with various biological targets, including neurotransmitter receptors. The dihydrochloride form enhances its solubility and stability, making it suitable for laboratory and pharmaceutical applications.
The biological activity of this compound primarily involves its interaction with neurotransmitter receptors. It is known to bind to specific receptors, modulating their activity and influencing various physiological processes such as neurotransmission and receptor signaling pathways . The exact pathways involved can vary based on the context of its application.
1. Neurotransmitter Interaction
Research indicates that compounds with similar structures may exhibit activity as selective serotonin reuptake inhibitors (SSRIs), which are crucial in treating mood disorders and anxiety. This suggests that this compound could have potential therapeutic applications in mental health.
2. Antitumor Activity
In vitro studies have demonstrated that related compounds show promising anticancer properties. For instance, derivatives of piperidine have been evaluated for their ability to inhibit cancer cell proliferation. Specific studies have indicated that certain structural modifications enhance the antitumor efficacy against aggressive cancer cell lines such as MDA-MB-231 .
3. Receptor Binding Studies
Binding affinity assays have shown that this compound interacts with various receptors, including chemokine receptors. These interactions are essential for understanding its role in modulating immune responses and inflammation .
Case Study 1: Anticancer Efficacy
A study explored the effects of a structurally similar compound on breast cancer cell lines. The results indicated a significant reduction in cell viability, with a decrease of approximately 55% observed after treatment with a specific concentration over three days. This highlights the potential of piperidine derivatives in cancer therapy .
Case Study 2: Neuropharmacological Effects
Another study focused on the neuropharmacological effects of benzyl-piperidines, revealing their capability to modulate serotonin receptor activity effectively. This modulation was linked to behavioral changes in animal models, suggesting that this compound could influence mood regulation and anxiety responses.
Research Findings Summary Table
Q & A
Basic: What are the recommended synthetic routes for N-Benzyl-N-methyl-1-(piperidin-3-yl)methanamine dihydrochloride, and how can reaction efficiency be optimized?
Methodological Answer:
The synthesis typically involves sequential alkylation of piperidin-3-ylmethanamine precursors. A two-step approach is common:
N-Benzylation and N-Methylation: React piperidin-3-ylmethanamine with benzyl bromide under basic conditions (e.g., K₂CO₃ in acetonitrile), followed by methylation using methyl iodide or dimethyl sulfate.
Salt Formation: Treat the free base with HCl in a polar solvent (e.g., ethanol/water) to precipitate the dihydrochloride salt.
Optimization Tips:
- Use catalytic phase-transfer agents (e.g., TBAB) to enhance alkylation efficiency.
- Monitor reaction progress via TLC or LC-MS to minimize side products.
- Purify intermediates via column chromatography (silica gel, CH₂Cl₂/MeOH gradient) before salt formation .
Advanced: How can researchers address contradictions in NMR spectral data when characterizing this compound?
Methodological Answer:
Contradictions often arise from dynamic proton exchange or diastereomeric splitting due to the piperidine ring’s conformational flexibility. To resolve this:
- Use deuterated DMSO-d₆ or D₂O to stabilize exchangeable protons (e.g., NH or HCl-associated protons).
- Perform 2D NMR (COSY, HSQC) to assign overlapping signals. For example, the piperidine ring’s axial/equatorial protons may split into multiplets; cross-peaks in COSY can clarify connectivity.
- Compare with literature data for analogous piperidinyl dihydrochlorides (e.g., (5-chloropyridin-2-yl)methanamine dihydrochloride in ) to validate chemical shifts .
Basic: What purification strategies are effective for isolating this compound from reaction mixtures?
Methodological Answer:
- Recrystallization: Dissolve the crude product in hot ethanol, then slowly add diethyl ether to induce crystallization.
- Ion-Exchange Chromatography: Use a strong cation-exchange resin (e.g., Dowex 50W) to separate the dihydrochloride salt from neutral impurities.
- HPLC: Employ reverse-phase C18 columns with a water/acetonitrile gradient (0.1% TFA modifier) for high-purity isolation (>95%, as seen in for similar hydrochlorides) .
Advanced: What experimental approaches are suitable for determining the stability of this compound under varying storage conditions?
Methodological Answer:
- Accelerated Stability Studies: Store samples at 40°C/75% RH for 1–3 months and analyze degradation products via LC-MS.
- Thermal Analysis: Perform DSC/TGA to identify decomposition temperatures and hygroscopicity.
- pH-Dependent Stability: Incubate the compound in buffers (pH 1–9) and monitor hydrolysis by NMR or UV-Vis.
- Long-Term Storage: Use desiccators with silica gel at −20°C, as hydrochloride salts are prone to deliquescence (see for piperidine derivatives) .
Basic: Which analytical techniques are most reliable for confirming the molecular structure of this compound?
Methodological Answer:
- High-Resolution Mass Spectrometry (HR-MS): Confirm the molecular ion ([M+H]⁺ or [M+2H]²⁺) with <2 ppm error.
- Elemental Analysis: Match calculated vs. observed C, H, N, and Cl percentages (e.g., Cl⁻ content via ion chromatography).
- ¹³C NMR: Assign all carbons, including the quaternary piperidine C3 and benzyl aromatic carbons.
- X-ray Crystallography: Resolve crystal structure if single crystals are obtainable (refer to for analogous dihydrochloride structures) .
Advanced: How can researchers design in vitro assays to evaluate the biological activity of this compound, considering potential LOX inhibition?
Methodological Answer:
- LOX Enzyme Assay: Use recombinant LOXL2 (or related isoforms) in a fluorometric assay with aminopropionitrile as a positive control. Measure inhibition via decreased H₂O₂ production (linked to Amplex Red fluorescence).
- Cell-Based Fibrosis Models: Treat TGF-β-stimulated fibroblasts and quantify collagen deposition (e.g., Sirius Red staining).
- Dose-Response Analysis: Test 0.1–100 µM concentrations and calculate IC₅₀ values using nonlinear regression.
- Selectivity Screening: Cross-test against monoamine oxidases (MAOs) to rule off-target effects (see for LOXL2 inhibitor protocols) .
Advanced: How can computational modeling assist in predicting the binding mode of this compound to biological targets?
Methodological Answer:
- Molecular Docking: Use AutoDock Vina or Schrödinger Glide to dock the compound into LOXL2’s active site (PDB: 4ZUD). Prioritize poses where the piperidine nitrogen coordinates the catalytic Cu²⁺ ion.
- MD Simulations: Run 100-ns simulations in GROMACS to assess binding stability. Analyze RMSD and hydrogen-bond occupancy.
- Free Energy Calculations: Apply MM-PBSA to estimate binding affinity (ΔG). Compare with experimental IC₅₀ values for validation (see for related pyridine derivatives) .
Basic: What safety precautions are critical when handling this compound in laboratory settings?
Methodological Answer:
- Personal Protective Equipment (PPE): Use nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact.
- Ventilation: Work in a fume hood to prevent inhalation of hydrochloride dust.
- Spill Management: Neutralize spills with sodium bicarbonate, then collect in chemical waste containers.
- Storage: Keep in airtight, light-resistant containers at −20°C (refer to for OSHA-compliant guidelines) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
